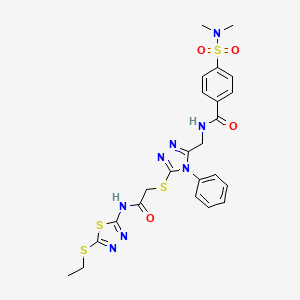

4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound is a structurally complex molecule featuring a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The benzamide moiety is further linked via a methylene bridge to a 4-phenyl-1,2,4-triazole ring, which is substituted at the 5-position with a thioether chain. This chain incorporates a 2-oxoethyl group connected to a 5-(ethylthio)-1,3,4-thiadiazol-2-amine unit. The molecule’s architecture combines sulfonamide, triazole, and thiadiazole pharmacophores, which are frequently associated with antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N8O4S4/c1-4-37-24-30-28-22(39-24)26-20(33)15-38-23-29-27-19(32(23)17-8-6-5-7-9-17)14-25-21(34)16-10-12-18(13-11-16)40(35,36)31(2)3/h5-13H,4,14-15H2,1-3H3,(H,25,34)(H,26,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBYPGEQUKPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N8O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex heterocyclic molecule that incorporates both triazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structure

The synthesis of this compound involves the combination of various pharmacophores, including a triazole and a thiadiazole ring. The presence of the sulfamoyl group enhances its potential biological activity by improving solubility and bioavailability.

Antimicrobial Activity

Numerous studies have demonstrated that compounds containing triazole and thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Triazolo-thiadiazole derivatives have been reported to show antibacterial and antifungal activities against various pathogens. In particular, compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited enhanced antimicrobial efficacy .

- A study showed that certain derivatives displayed notable antibacterial effects against Escherichia coli and Staphylococcus aureus , with inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .

Anticancer Activity

The anticancer potential of similar compounds has also been explored:

- Research indicates that some triazole-thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, modifications to the structure of these compounds led to improved inhibitory activities compared to standard treatments .

Anti-inflammatory Activity

Inflammation-related diseases can also be targeted by these compounds:

- Studies have highlighted the anti-inflammatory properties of triazole derivatives, suggesting that they can significantly reduce inflammation markers in vitro . The incorporation of a thiadiazole moiety was found to enhance these effects.

Case Studies

- Antimicrobial Efficacy : A series of synthesized triazolo-thiadiazole derivatives were evaluated for their antimicrobial activity using the disc diffusion method. Compounds with fluorophenyl substitutions displayed particularly strong activity against both gram-positive and gram-negative bacteria .

- Cytotoxicity Testing : The cytotoxic effects of various synthesized thiadiazole derivatives were assessed using the ISO 10993-5 protocol. Results indicated that many compounds maintained cell viability above 50%, suggesting low toxicity at tested concentrations .

Data Summary

Comparison with Similar Compounds

Structural Analogues

N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS: 571954-39-7)

- Structure : Similar benzamide-sulfamoyl backbone but replaces the triazole-thioether chain with a 4-chlorobenzylthio group on the thiadiazole ring.

- Key Differences: Absence of the triazole and 2-oxoethyl-thiadiazolylamino subunits reduces steric complexity compared to the target compound.

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (CAS: 314282-87-6)

- Structure : Features a 2-benzoylbenzamide linked to a 5-ethylthiadiazole-sulfamoylphenyl group.

- Key Differences : The benzoyl group replaces the triazole-methyl bridge, altering electronic properties. The ethylthio group on the thiadiazole mirrors part of the target’s structure but lacks the oxoethyl-thioether extension .

4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 533871-89-5)

- Structure : Oxadiazole replaces triazole, and thiophene substitutes the ethylthio-thiadiazole unit.

- Key Differences : The oxadiazole-thiophene system may confer distinct electronic profiles, while the dipropylsulfamoyl group increases hydrophobicity compared to dimethylsulfamoyl .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?

The compound is synthesized via multi-step heterocyclic chemistry. Key steps include:

- Thiadiazole and triazole ring formation : Reacting thiosemicarbazides with NaOH under reflux, followed by cyclization with CS₂ (yields: 55–91%) .

- Sulfamoyl group introduction : Using DMAP (4-dimethylaminopyridine) in DCM with ultrasonication to facilitate coupling reactions between heteroaryl amines and chlorides .

- Final benzamide coupling : Employing N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF for amide bond formation . Optimization : Use anhydrous solvents (e.g., THF, DMF), monitor reactions via TLC, and purify via ethanol recrystallization .

Q. How is structural characterization performed to confirm the compound’s identity?

A combination of analytical techniques is required:

- Elemental analysis : Validate C, H, N, S content (deviation ≤0.4% from theoretical values) .

- Spectroscopy :

- IR : Confirm carbonyl (C=O, 1605–1679 cm⁻¹) and sulfonamide (S=O, 1150–1350 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm), methylene bridges (δ 3.5–4.5 ppm), and thiadiazole/triazole carbons (δ 150–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., M⁺ at m/z 414–506) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on triazole/thiadiazole rings) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance activity against S. aureus (MIC: 2–8 µg/mL) .

- Anticancer potential : Thioether linkages (-S-) improve cellular permeability, while dimethylsulfamoyl groups modulate kinase inhibition (IC₅₀: 1–10 µM in leukemia models) . Methodological approach : Synthesize analogs via substituent variation (e.g., halogens, methyl, methoxy), then screen using standardized assays (e.g., microdilution for antimicrobials, MTT for cytotoxicity) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Recommended approaches:

- Orthogonal assays : Compare MIC (microbroth dilution) with zone-of-inhibition (agar diffusion) results for antimicrobial activity .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .

- Molecular modeling : Perform docking studies (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to targets like E. coli DNA gyrase or human topoisomerase II .

Q. How can computational methods predict non-covalent interactions influencing reactivity?

Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) are critical for supramolecular assembly and catalytic activity:

- DFT calculations : Use Gaussian09 to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- Crystal engineering : Design tectons (building blocks) with complementary hydrogen-bond donors/acceptors (e.g., triazole N-atoms) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key hurdles include:

- Low yields in cyclization steps : Optimize stoichiometry (e.g., 1:1.2 ratio of thiosemicarbazide to CS₂) and use microwave-assisted synthesis to reduce reaction time .

- Purification bottlenecks : Replace column chromatography with pH-dependent extraction (e.g., isolate benzamide derivatives at pH 5–6) .

- Byproduct formation : Monitor intermediates via LC-MS and quench side reactions with scavengers (e.g., polymer-bound thiophiles) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.